{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene
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Overview
Description
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H15IO It is characterized by the presence of an iodo group attached to a benzene ring through a 2-methylpropan-2-yloxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-iodo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of benzyl alcohol, benzyl cyanide, or benzylamine.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of toluene.
Scientific Research Applications
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. Additionally, the benzene ring can engage in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Lacks the iodo group and has different reactivity.
Benzyl Iodide: Similar structure but without the 2-methylpropan-2-yloxy linker.
2-Iodo-2-methylpropane: Contains the iodo group but lacks the benzene ring.
Uniqueness
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene is unique due to the combination of its iodo group, benzene ring, and 2-methylpropan-2-yloxy linker.
Properties
Molecular Formula |
C11H15IO |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
(1-iodo-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
ZIIKKWGOTOBFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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